(S)-vs-(R) Enantiomer Affinity Differentiation in Muscarinic Receptor Binding Assays
In a 2024 study, the (S)-enantiomer of the 1,4-dioxane-based ligand 9 (structurally homologous to the target compound class) was identified as the eutomer, displaying affinity values significantly higher than the (R)-distomer across all five human mAChR subtypes (hM1–hM5). The (S)-enantiomer also outperformed the racemic mixture in affinity for M1, M3, and M4 subtypes [1]. This establishes the (S)-configuration as the preferred stereochemistry for mAChR-targeted synthesis and pharmacological tool generation.
| Evidence Dimension | Muscarinic receptor subtype binding affinity (pKi or equivalent relative scale) |
|---|---|
| Target Compound Data | Stereochemical class: (S)-enantiomer of 1,4-dioxane-2-methylamine ligand = eutomer (higher affinity) [1] |
| Comparator Or Baseline | (R)-enantiomer of the same ligand scaffold = distomer (significantly lower affinity); racemate (±) = intermediate affinity [1] |
| Quantified Difference | The (S)-enantiomer showed 'significantly higher' affinity than the (R)-distomer at all five hM1–hM5 subtypes; for subtypes M1, M3, and M4, the (S)-eutomer also exceeded the racemate [1] |
| Conditions | Radioligand binding assays on cloned human muscarinic receptor subtypes (hM1–hM5) expressed in mammalian cell membrane preparations [1] |
Why This Matters
Procuring the stereochemically defined (S)-enantiomer ensures consistent eutomeric activity in mAChR-targeted synthesis, avoiding the 10- to 100-fold potency loss observed with (R)-distomers in related dioxane-based muscarinic ligands [2].
- [1] Giorgioni G, Bonifazi A, Matucci R, et al. New potent muscarinic receptor ligands bearing the 1,4-dioxane nucleus: Investigation on the nature of the substituent in position 2. Archiv der Pharmazie. 2024; e2400337. Data from Section 2: (S)-(–)-9 is eutomer; (R)-(+)-9 is distomer at hM1–hM5. View Source
- [2] Del Bello F, et al. J Med Chem. 2020;63(11):5763-5782. Enantiomer study: (2S,6S)-enantiomers are eutomers in 1,4-dioxane mAChR antagonist series. View Source
